Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate
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Overview
Description
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant in various fields due to their biological and chemical properties. This compound is characterized by the presence of an ethyl group, a bromoethyl group, and an indole moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate typically involves the reaction of indole derivatives with bromoethyl acetate under specific conditions. One common method includes the use of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromoethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The indole moiety can undergo oxidation to form oxindole derivatives.
Reduction Reactions: The compound can be reduced to form dihydro derivatives.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Scientific Research Applications
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. The bromoethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This dual functionality makes the compound a versatile tool in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
Ethyl bromoacetate: A related compound with similar reactivity but lacking the indole moiety.
Indole-3-acetic acid: An indole derivative with different functional groups and biological activities.
Ethyl 2-bromoacetate: Another bromoacetate derivative with distinct chemical properties.
Uniqueness
Ethyl [1-(2-bromoethyl)-2,3-dihydro-1H-indol-2-yl]acetate is unique due to the combination of the indole moiety and the bromoethyl group. This combination imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
364344-53-6 |
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Molecular Formula |
C14H18BrNO2 |
Molecular Weight |
312.20 g/mol |
IUPAC Name |
ethyl 2-[1-(2-bromoethyl)-2,3-dihydroindol-2-yl]acetate |
InChI |
InChI=1S/C14H18BrNO2/c1-2-18-14(17)10-12-9-11-5-3-4-6-13(11)16(12)8-7-15/h3-6,12H,2,7-10H2,1H3 |
InChI Key |
CAAHMGPGFVSJBG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1CC2=CC=CC=C2N1CCBr |
Origin of Product |
United States |
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